

Application Note: Chromatographic Separation and Quantification of Lignocaine and its N-oxide Metabolite

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Compound of Interest

Compound Name: *Lignocaine N-oxide*

Cat. No.: *B1675381*

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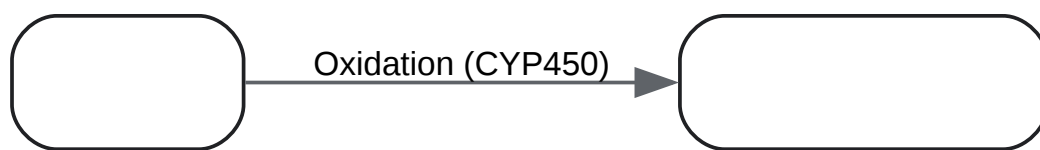
For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignocaine (also known as Lidocaine) is a widely used local anesthetic and antiarrhythmic drug. Its metabolism in the body leads to the formation of several metabolites, including the N-oxide derivative. The quantitative analysis of lignocaine and its metabolites is crucial in pharmacokinetic studies, drug metabolism research, and toxicological assessments. This application note provides a detailed protocol for the chromatographic separation and quantification of lignocaine and its N-oxide metabolite in biological matrices using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective analytical technique.

Metabolic Pathway of Lignocaine to Lignocaine N-oxide

Lignocaine undergoes metabolism primarily in the liver, where it is converted to various metabolites. One of the metabolic pathways involves the oxidation of the tertiary amine group to form **lignocaine N-oxide**.



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Caption: Metabolic conversion of Lignocaine to **Lignocaine N-oxide**.

Experimental Protocols

This section details the methodology for the sample preparation and UPLC-MS/MS analysis of lignocaine and its N-oxide metabolite.

Materials and Reagents

- Lignocaine hydrochloride reference standard
- **Lignocaine N-oxide** reference standard
- Lignocaine-d10 (internal standard, IS)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma (or other biological matrix)
- Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Sample Preparation: Solid Phase Extraction (SPE)

- Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

- **Sample Loading:** To 200 μ L of plasma sample, add 20 μ L of internal standard solution (Lignocaine-d10, 1 μ g/mL in methanol). Vortex for 10 seconds. Load the entire sample onto the conditioned SPE cartridge.
- **Washing:** Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
- **Elution:** Elute the analytes with 1 mL of acetonitrile.
- **Evaporation and Reconstitution:** Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 μ L of the mobile phase (initial conditions). Vortex for 30 seconds and transfer to an autosampler vial.

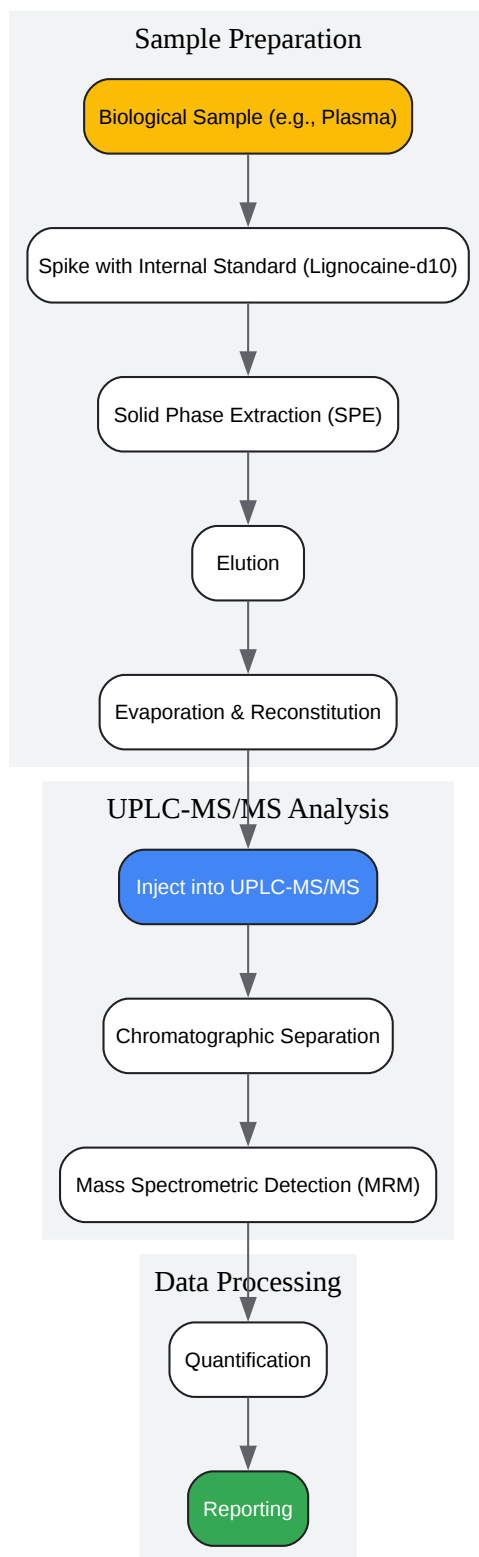
UPLC-MS/MS Instrumentation and Conditions

- **Chromatographic System:** Waters ACQUITY UPLC System or equivalent
- **Mass Spectrometer:** Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
- **Column:** ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 μ m)
- **Mobile Phase A:** 0.1% Formic acid in water
- **Mobile Phase B:** 0.1% Formic acid in acetonitrile
- **Flow Rate:** 0.4 mL/min
- **Injection Volume:** 5 μ L
- **Column Temperature:** 40°C
- **Gradient Elution:**
 - 0-0.5 min: 5% B
 - 0.5-2.5 min: Linear gradient from 5% to 95% B
 - 2.5-3.0 min: Hold at 95% B
 - 3.0-3.1 min: Return to 5% B

- 3.1-4.0 min: Re-equilibration at 5% B
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), Positive
 - Capillary Voltage: 3.0 kV
 - Source Temperature: 150°C
 - Desolvation Temperature: 400°C
 - Desolvation Gas Flow: 800 L/hr
 - Cone Gas Flow: 50 L/hr
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Lignocaine: Precursor ion > Product ion (e.g., m/z 235.2 > 86.1)
 - **Lignocaine N-oxide**: Precursor ion > Product ion (e.g., m/z 251.2 > 86.1)
 - Lignocaine-d10 (IS): Precursor ion > Product ion (e.g., m/z 245.2 > 96.1)

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of lignocaine and its N-oxide metabolite.



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Caption: Workflow for the analysis of lignocaine and its N-oxide.

Data Presentation

The following table summarizes the expected quantitative data for the chromatographic separation of lignocaine and its N-oxide metabolite based on the described UPLC-MS/MS method.

Analyte	Retention Time (min)	MRM Transition (m/z)	Limit of Quantification (LOQ) (ng/mL)
Lignocaine N-oxide	1.8	251.2 > 86.1	0.5
Lignocaine	2.3	235.2 > 86.1	0.5
Lignocaine-d10 (IS)	2.3	245.2 > 96.1	-

Conclusion

The described UPLC-MS/MS method provides a sensitive, selective, and robust approach for the simultaneous quantification of lignocaine and its N-oxide metabolite in biological matrices. The detailed sample preparation protocol and chromatographic conditions enable reliable analysis for pharmacokinetic and metabolic studies. This application note serves as a comprehensive guide for researchers and scientists in the field of drug development and analysis.

- To cite this document: BenchChem. [Application Note: Chromatographic Separation and Quantification of Lignocaine and its N-oxide Metabolite]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1675381#chromatographic-separation-of-lignocaine-and-its-n-oxide-metabolite>]

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